1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Overview
Description
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Triazole Ring: The triazole ring is often formed via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid, which are known for their biological activities.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole, which are widely used in medicinal chemistry.
Uniqueness
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride is unique due to the combination of azetidine and triazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Biological Activity
The compound 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring linked to an azetidine moiety and a phenyl group. The structural formula can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, particularly in medicinal chemistry.
The biological activity of triazole derivatives often involves interactions with key biological targets such as enzymes and receptors. The specific mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in critical biological pathways. This compound may exhibit similar properties by targeting enzymes related to inflammation or cancer progression.
- Antimicrobial Activity : Research indicates that triazole compounds can possess antimicrobial properties, making them potential candidates for treating infections.
Anticancer Properties
Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The proposed mechanisms include:
- Induction of Apoptosis : Triazoles can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspase activation.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation.
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial effects against various pathogens. The compound's activity against bacteria and fungi is attributed to its ability to disrupt cellular processes:
Pathogen Type | Activity Observed | Reference |
---|---|---|
Bacteria | Inhibition of growth in Gram-positive and Gram-negative strains | |
Fungi | Effective against common fungal infections |
Study 1: Anticancer Efficacy
A study published in Molecules evaluated a series of triazole derivatives for their anticancer activity. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. It demonstrated effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against different pathogens . This suggests potential application in treating bacterial infections.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-phenyltriazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-11(5-3-1)12-9-16(15-14-12)8-10-6-13-7-10;/h1-5,9-10,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFDJHVZCWPPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=C(N=N2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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